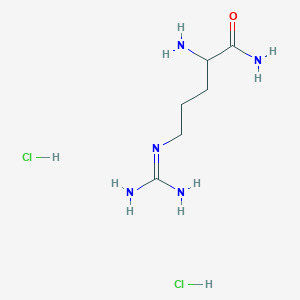![molecular formula C21H26N4O3S B12507068 N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)
N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolopyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrrolopyrimidine intermediate with a suitable thiol reagent.
Attachment of the acetamide moiety: This is typically done through an acylation reaction using acetic anhydride or a similar reagent.
Final functionalization: The methoxyphenylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for cost-effectiveness and efficiency. This often involves:
Optimization of reaction conditions: Using catalysts and solvents that enhance yield and reduce reaction time.
Purification processes: Employing techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
Scalability: Ensuring that the synthesis can be scaled up without significant loss of yield or purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, aryl halides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, amines.
Substitution products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Caffeine: A purine alkaloid known for its stimulant effects.
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its unique pyrrolopyrimidine core and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H26N4O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[[6-methyl-3-(2-methylpropyl)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H26N4O3S/c1-13(2)11-25-20(27)19-17(9-14(3)23-19)24-21(25)29-12-18(26)22-10-15-5-7-16(28-4)8-6-15/h5-9,13,23H,10-12H2,1-4H3,(H,22,26) |
InChI Key |
XCURMZMBWWFSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=C(C=C3)OC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506985.png)
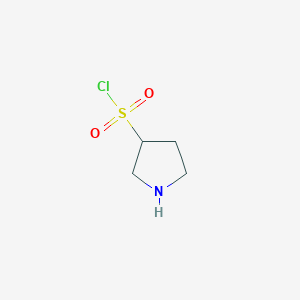
![N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12506991.png)
![N-(3,4-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507005.png)
![5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid](/img/structure/B12507013.png)
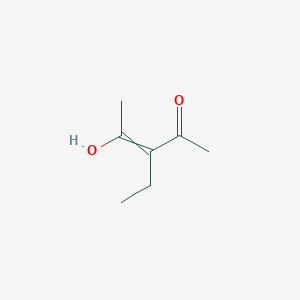
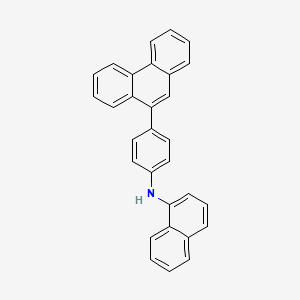
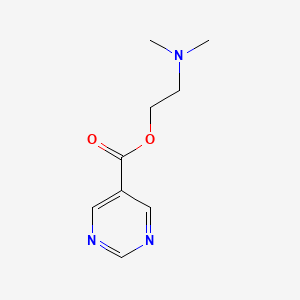
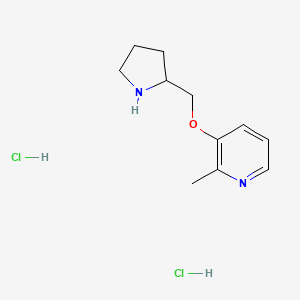
![3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12507046.png)
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)
